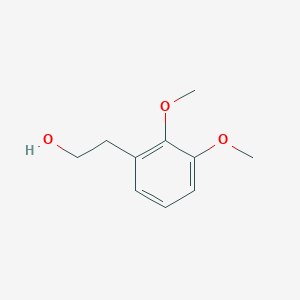

2-(2,3-Dimethoxyphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-12-9-5-3-4-8(6-7-11)10(9)13-2/h3-5,11H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWPWEFKXHIZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295426 | |

| Record name | benzeneethanol, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13335-51-8 | |

| Record name | 13335-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzeneethanol, 2,3-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2 2,3 Dimethoxyphenyl Ethanol

Reactivity of the Ethanol (B145695) Side Chain: Hydroxyl Group Transformations

The primary alcohol of the ethanol side chain is a key site for chemical modification, readily undergoing oxidation, esterification, and etherification reactions.

Oxidation Reactions and Their Mechanistic Pathways

As a primary alcohol, 2-(2,3-Dimethoxyphenyl)ethanol can be oxidized to form the corresponding aldehyde, 2-(2,3-dimethoxyphenyl)acetaldehyde, or further to the carboxylic acid, 2-(2,3-dimethoxyphenyl)acetic acid, depending on the chosen reagent. Mild oxidation conditions are required to stop the reaction at the aldehyde stage.

One of the most effective methods for this transformation is the Swern oxidation , which is valued for its mild conditions and high selectivity, preventing overoxidation to the carboxylic acid. wikipedia.orgalfa-chemistry.comnumberanalytics.com The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by a hindered non-nucleophilic base such as triethylamine (B128534) (Et₃N). wikipedia.orgorganic-chemistry.org

The mechanistic pathway of the Swern oxidation proceeds through several key steps:

Activation of DMSO : At low temperatures (typically -78 °C), DMSO reacts with oxalyl chloride to form a highly reactive chloro(dimethyl)sulfonium chloride intermediate. wikipedia.org

Formation of Alkoxysulfonium Ion : The alcohol substrate, this compound, acts as a nucleophile, attacking the sulfonium (B1226848) ion to form a key alkoxysulfonium ion intermediate. numberanalytics.com

Ylide Formation and Elimination : Triethylamine deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the final aldehyde product, along with dimethyl sulfide (B99878) and triethylammonium (B8662869) chloride. wikipedia.org

The use of chromium-free reagents makes the Swern oxidation a preferred method in many modern synthetic applications. organic-chemistry.org Other reagents can also be employed for this oxidation, each with its own characteristics.

Table 1: Common Reagents for the Oxidation of Primary Alcohols

| Reagent System | Product | Characteristics |

|---|---|---|

| DMSO, (COCl)₂, Et₃N (Swern) | Aldehyde | Mild, high yield, avoids toxic metals. wikipedia.orgorganic-chemistry.org |

| Pyridinium chlorochromate (PCC) | Aldehyde | Reliable, but uses toxic Chromium(VI). |

| Dess-Martin Periodinane (DMP) | Aldehyde | Mild, metal-free, but can be explosive. |

Esterification and Etherification Mechanisms

The hydroxyl group of this compound can be readily converted into esters and ethers through well-established mechanisms.

Esterification is typically achieved through the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The mechanism involves the protonation of the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester. byjus.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk

Etherification is most commonly accomplished via the Williamson ether synthesis . wikipedia.org This reaction proceeds through a bimolecular nucleophilic substitution (Sɴ2) mechanism. wikipedia.orgmasterorganicchemistry.com The process involves two main steps:

Alkoxide Formation : The alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. As an alcohol, this compound is converted into its more nucleophilic conjugate base. byjus.com

Nucleophilic Substitution : The resulting alkoxide attacks a primary alkyl halide (e.g., methyl iodide or ethyl bromide), displacing the halide leaving group in a single, concerted step to form the ether. wikipedia.orgbyjus.com

Because this compound is a primary alcohol, it is an excellent substrate for forming the required alkoxide, and the Sɴ2 reaction works best with unhindered primary alkyl halides as the electrophile. masterorganicchemistry.com

Reactivity of the 2,3-Dimethoxyphenyl Aromatic Ring

The aromatic ring of the molecule is highly activated by the presence of two methoxy (B1213986) (-OCH₃) groups, which significantly influences its reactivity, particularly in electrophilic substitution reactions.

Influence of Methoxy Groups on Aromatic Reactivity and Stability

The two methoxy groups on the phenyl ring are powerful activating groups. smolecule.com Through resonance, the oxygen atoms donate electron density into the aromatic π-system, with the negative charge being delocalized primarily to the ortho and para positions. vulcanchem.com This increased electron density makes the ring highly nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself.

This electron donation also serves to stabilize the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic aromatic substitution. The resonance structures of the intermediate show that the positive charge can be delocalized onto the oxygen atom of the methoxy group, providing a particularly stable contributor and lowering the activation energy of the reaction. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS) : The two methoxy groups are strong ortho- and para-directors. smolecule.comlibretexts.org In the 2,3-dimethoxyphenyl system, their directing effects are combined. The potential sites for substitution are C4, C5, and C6.

Position C4 : Para to the C1-substituent and para to the C3-methoxy group.

Position C5 : Ortho to the C1-substituent, meta to the C2-methoxy group, and para to the C2-methoxy group.

Position C6 : Ortho to the C1-substituent and ortho to the C2-methoxy group.

Analysis of analogous compounds, such as 1,2-dimethoxybenzene (B1683551) (veratrole), provides clear insight into the regioselectivity. In veratrole, electrophilic substitution reactions like nitration and bromination overwhelmingly occur at the 4-position, which is para to one of the methoxy groups. thieme-connect.deoc-praktikum.de This preference is due to a combination of strong electronic activation and reduced steric hindrance compared to the positions ortho to the methoxy groups. By analogy, the primary site of electrophilic attack on the 2,3-dimethoxyphenyl ring is expected to be the 4-position.

Table 2: Regioselectivity in Electrophilic Substitution of 1,2-Dimethoxybenzene (Veratrole)

| Reaction | Reagents | Major Product | Reference(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂O | 1,2-Dimethoxy-4-nitrobenzene | thieme-connect.de |

| Bromination | KBrO₃, HBr, Acetic Acid | 4,5-Dibromo-1,2-dimethoxybenzene* | oc-praktikum.de |

| Nitration | HNO₃ (dropwise) | Yellow slurry (presumed 4-nitro derivative) | umich.edu |

Note: In this case, dibromination occurs, but the initial substitution is directed to the 4- and 5-positions.

Nucleophilic Aromatic Substitution (NAS) : Nucleophilic aromatic substitution is generally not a feasible pathway for the 2,3-dimethoxyphenyl ring. NAS reactions require the presence of powerful electron-withdrawing groups (like -NO₂ or -CN) to stabilize the negatively charged Meisenheimer complex intermediate. The methoxy groups are strongly electron-donating, making the ring electron-rich and thus deactivating it towards nucleophilic attack. vulcanchem.com

Participation in Specific Chemical Processes

The dual reactivity of the alcohol and the activated aromatic ring makes this compound a valuable building block in multi-step organic syntheses. It can serve as a precursor for various pharmaceutical intermediates and other complex organic molecules. guidechem.com For instance, related structures like 2-(3,4-dimethoxyphenyl)ethanol are used in the synthesis of phthalocyanines and other bioactive compounds. researchgate.net

A representative synthetic pathway could involve the initial modification of the ethanol side chain, for example, through an esterification or etherification reaction, followed by a subsequent electrophilic substitution on the activated aromatic ring to introduce additional functionality. For example, the compound can be derived from the reduction of 2,3-dimethoxybenzaldehyde (B126229), which itself can participate in condensation reactions to build more complex carbon skeletons. orgsyn.org This versatility allows for the strategic construction of elaborate molecules where the 2,3-dimethoxyphenyl moiety is a core structural element.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-(2,3-Dimethoxyphenyl)acetaldehyde |

| 2-(2,3-Dimethoxyphenyl)acetic acid |

| Dimethyl sulfoxide (DMSO) |

| Oxalyl chloride |

| Triethylamine |

| Chloro(dimethyl)sulfonium chloride |

| Pyridinium chlorochromate (PCC) |

| Dess-Martin Periodinane (DMP) |

| Potassium permanganate |

| Acyl chloride |

| Acid anhydride |

| Sodium hydride |

| 1,2-Dimethoxybenzene (Veratrole) |

| 1,2-Dimethoxy-4-nitrobenzene |

| 4,5-Dibromo-1,2-dimethoxybenzene |

| Phthalocyanines |

Role as a Model Compound in Lignin (B12514952) Depolymerization Mechanism Investigations

Lignin, a complex aromatic polymer, is a major component of lignocellulosic biomass and a potential source of valuable aromatic chemicals. However, its intricate and irregular structure makes its depolymerization a significant challenge. To better understand and devise effective methods for breaking down lignin, researchers often utilize model compounds that represent the key linkage units found within the lignin polymer.

This compound, along with structurally similar compounds like 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, serves as a crucial model for the β-O-4 aryl ether linkage, which is the most abundant type of bond in lignin. acs.orgresearchgate.nettandfonline.com By studying the cleavage of this bond in simpler, well-defined model compounds, scientists can elucidate the complex reaction mechanisms that occur during lignin depolymerization.

Research has shown that the cleavage of the β-O-4 bond in these model compounds can be achieved through various catalytic methods, including acidolysis, hydrogenolysis, and oxidation. acs.orgnih.govresearchgate.net For instance, studies on the acid-catalyzed cleavage of non-phenolic β-O-4 model compounds have revealed the formation of intermediates like enol ethers, providing valuable information on the reaction pathways. acs.org The reaction rates and product distributions are influenced by factors such as the presence of other functional groups on the aromatic rings and the stereochemistry of the molecule. researchgate.net

The insights gained from these model compound studies are instrumental in designing more efficient and selective catalysts for converting raw lignin into valuable platform chemicals and biofuels. nih.govescholarship.org

Mechanisms of Redox Catalysis Involving Structurally Similar Substrates

Redox catalysis plays a pivotal role in the functionalization and degradation of compounds structurally similar to this compound. These reactions often involve the oxidation of the alcohol group to a ketone, which can then facilitate further bond cleavage.

A notable example is the use of N-hydroxyphthalimide (NHPI) in combination with a co-catalyst like 2,6-lutidine for the electrocatalytic oxidation of benzylic alcohols. walisongo.ac.idacs.org Studies on model compounds such as 1-(3,4-dimethoxyphenyl)ethanol (B1196505) have demonstrated the efficiency of this system. walisongo.ac.idacs.orgresearchgate.netnih.gov The mechanism involves the generation of the phthalimide (B116566) N-oxyl (PINO) radical, which acts as the active oxidizing agent. nih.gov The presence of molecular oxygen can significantly enhance the catalytic activity. walisongo.ac.idacs.orgresearchgate.net This approach has been successfully applied to the oxidation of various lignin model compounds, paving the way for sequential oxidation and reductive cleavage strategies for lignin depolymerization. nih.govacs.orgnih.gov

The following table summarizes the effect of the catalyst system on the oxidation of a model substrate:

| Catalyst System | Substrate | Product | Conversion (%) |

| NHPI/2,6-lutidine (N2 atmosphere) | 1-(3,4-dimethoxyphenyl)ethanol | 1-(3,4-dimethoxyphenyl)ethanone | 31 |

| NHPI/2,6-lutidine (O2 atmosphere) | 1-(3,4-dimethoxyphenyl)ethanol | 1-(3,4-dimethoxyphenyl)ethanone | 71 |

| Data sourced from electrocatalytic oxidation experiments. walisongo.ac.idresearchgate.net |

Furthermore, alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org While not directly studying this compound, research on ADHs provides mechanistic insights into the biological redox catalysis of similar alcohol substrates. frontiersin.org

Nucleophilic Substitution Patterns Observed in Related Halogenated Analogs

The introduction of halogen atoms onto the aromatic ring or the ethyl side chain of phenylethanol derivatives significantly influences their reactivity, particularly in nucleophilic substitution reactions. Halogenated analogs of this compound are valuable for studying these reaction mechanisms.

In general, halogenoalkanes undergo nucleophilic substitution where a nucleophile replaces the halogen atom. studymind.co.uk The reactivity of the halogenoalkane depends on the nature of the halogen, with the C-I bond being the weakest and most easily broken, followed by C-Br and C-Cl. studymind.co.uk The reaction mechanism can be either S(_N)1 (unimolecular) or S(_N)2 (bimolecular), depending on whether the halogenoalkane is primary, secondary, or tertiary. studymind.co.uklibretexts.org For secondary alcohols, which are structurally related to the ethanol moiety of the title compound, the reaction with hydrogen halides often proceeds via an S(_N)1 mechanism involving a carbocation intermediate after protonation of the hydroxyl group. libretexts.org

The synthesis of ring-halogenated derivatives, such as bromo and iodo analogs of 3,4-dimethoxyphenylethanolamine, has been accomplished to explore their biological activities. journals.co.za The synthetic routes often involve the use of halogenated precursors, such as 2,6-dimethoxyphenyl-2-bromoethanone, which undergo nucleophilic substitution with an amine source.

The following table provides examples of nucleophilic substitution reactions with different nucleophiles on halogenated alkanes:

| Halogenoalkane | Nucleophile | Product | Reaction Type |

| R-X | OH⁻ (aqueous) | R-OH (Alcohol) | Nucleophilic Substitution |

| R-X | CN⁻ (ethanolic) | R-CN (Nitrile) | Nucleophilic Substitution |

| R-X | NH₃ (ethanolic) | R-NH₂ (Amine) | Nucleophilic Substitution |

| General representation of nucleophilic substitution on halogenoalkanes. studymind.co.uk |

These studies on halogenated analogs provide a fundamental understanding of substitution patterns that can be extrapolated to more complex molecules like this compound, aiding in the design of synthetic pathways for novel compounds.

Advanced Spectroscopic and Structural Characterization of 2 2,3 Dimethoxyphenyl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-(2,3-Dimethoxyphenyl)ethanol in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be assembled.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is characterized by signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, the aliphatic ethyl chain, and the hydroxyl group.

The three protons on the aromatic ring are chemically distinct due to the substitution pattern, resulting in a complex multiplet system. The proton at position 6 (adjacent to the ethyl group) typically appears as a doublet of doublets, as does the proton at position 4. The proton at position 5, situated between the other two, often presents as a triplet. The two methoxy groups (-OCH₃) at positions 2 and 3 are expected to appear as distinct singlets. The ethyl chain protons (-CH₂CH₂OH) manifest as two triplets, with the triplet for the CH₂ group adjacent to the aromatic ring appearing at a lower field than the CH₂ group bonded to the hydroxyl group. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary with concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions. J-couplings are approximate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (H-4, H-5, H-6) | 6.90 - 7.15 | Multiplet (m) | - |

| Methoxy (C2-OCH₃) | 3.87 | Singlet (s) | - |

| Methoxy (C3-OCH₃) | 3.85 | Singlet (s) | - |

| Ar-CH₂- | 2.85 | Triplet (t) | ~6.7 |

| -CH₂-OH | 3.80 | Triplet (t) | ~6.7 |

| -OH | Variable | Broad Singlet (br s) | - |

Carbon-13 NMR (¹³C NMR) is used to map the carbon backbone of the molecule. The spectrum for this compound will show ten distinct signals corresponding to each carbon atom in a unique chemical environment.

The aromatic region will display six signals. The two carbons bearing methoxy groups (C-2 and C-3) resonate at the lowest field in this region due to the deshielding effect of the oxygen atoms. The carbon attached to the ethyl group (C-1) also has a characteristic shift. The remaining three aromatic carbons (C-4, C-5, C-6) appear at higher fields. The two methoxy carbons themselves will have distinct signals. The two aliphatic carbons of the ethanol (B145695) side chain will appear at the highest field, with the carbon bonded to the hydroxyl group (-CH₂OH) being more deshielded than the one bonded to the aromatic ring (Ar-CH₂).

Table 2: Predicted ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar) | 132.5 |

| C-2 (Ar) | 152.8 |

| C-3 (Ar) | 147.5 |

| C-4 (Ar) | 118.5 |

| C-5 (Ar) | 124.2 |

| C-6 (Ar) | 112.0 |

| Ar-C H₂- | 35.5 |

| -C H₂-OH | 61.5 |

| C2-OC H₃ | 55.8 |

| C3-OC H₃ | 60.9 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals by revealing connectivity between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would confirm the connectivity within the ethyl chain by showing a cross-peak between the Ar-CH₂- and -CH₂-OH proton signals. It would also reveal the coupling network among the three adjacent aromatic protons (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the aromatic proton signals (δ 6.90-7.15 ppm) and their respective aromatic carbon signals, as well as correlations for the methylene (B1212753) groups and the methoxy groups.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

Both Infrared (IR) and Raman spectroscopy can identify the key functional groups in this compound.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) group of the alcohol.

C-H Stretches: Signals for C-H stretching vibrations are expected just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the aliphatic C-H bonds of the ethyl and methoxy groups.

C=C Aromatic Stretch: The presence of the benzene (B151609) ring is confirmed by one or more sharp absorption bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct types of C-O stretching vibrations will be visible. The C-O stretch of the alcohol group is expected around 1050-1150 cm⁻¹. The aryl-alkyl ether C-O bonds of the methoxy groups will produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ region.

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric and non-polar bonds, such as the aromatic ring breathing modes.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 2960 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Aryl Ether | 1200 - 1275 | Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound (molar mass: 182.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z (mass-to-charge ratio) of 182.

The fragmentation pattern is dictated by the structure. A common fragmentation for alcohols is the loss of a water molecule, which would produce a peak at m/z 164 ([M-18]⁺). The most significant fragmentation pathway is typically the cleavage of the bond between the two ethyl carbons (beta-cleavage), which is favorable as it results in a stable, resonance-stabilized benzylic cation. This cleavage would yield a prominent fragment ion at m/z 151, corresponding to the 2,3-dimethoxybenzyl cation. This fragment is often the base peak in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Fragmentation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the gas chromatograph. Subsequently, the separated components enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI). This high-energy ionization process not only generates a molecular ion (M⁺), which corresponds to the molecular weight of the compound, but also induces fragmentation.

The resulting mass spectrum is a unique fingerprint of the molecule, displaying the molecular ion peak and a series of fragment ion peaks at different mass-to-charge ratios (m/z). The fragmentation pattern provides critical information about the compound's structure. For aromatic alcohols like this compound, characteristic fragmentation pathways often involve the loss of small, stable molecules or radicals. For instance, the cleavage of the bond between the ethyl and phenyl groups is a common fragmentation pathway. The analysis of these fragments helps in piecing together the original molecular structure.

The interpretation of the mass spectrum of an unknown compound often involves comparing its fragmentation pattern to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, which contains a vast collection of reference spectra. whitman.edu The presence of a molecular ion peak, even if weak, is crucial for determining the molecular weight. libretexts.org The fragmentation pattern for this compound would be expected to show characteristic losses related to its methoxy and ethanol side chain functionalities. GC-MS analysis of ethanolic extracts of various plant materials has successfully identified numerous compounds by comparing their mass spectra and retention times with library data. japsonline.comnih.govnih.govresearchgate.netijaem.net

Table 1: Illustrative GC-MS Fragmentation Data for Aromatic Alcohols This table is for illustrative purposes and shows typical fragments observed for similar compounds, as specific data for this compound was not available in the search results.

| Fragment Ion (m/z) | Plausible Lost Fragment | Significance |

|---|---|---|

| [M-15]⁺ | •CH₃ (Methyl radical) | Indicates the presence of a methyl group, likely from a methoxy group. |

| [M-31]⁺ | •OCH₃ (Methoxy radical) | Characteristic of methoxylated aromatic compounds. |

| [M-45]⁺ | •CH₂CH₂OH (Hydroxyethyl radical) | Represents the loss of the ethanol side chain. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While GC-MS provides nominal mass data (integer masses), High-Resolution Mass Spectrometry (HRMS) offers the capability to measure the mass of a molecule with very high accuracy, typically to four or more decimal places. savemyexams.com This precision allows for the unambiguous determination of a compound's elemental composition. savemyexams.com Different combinations of atoms that have the same nominal mass will have slightly different exact masses due to the mass defect of the constituent isotopes. libretexts.orgsavemyexams.com

For this compound, with a molecular formula of C₁₀H₁₄O₃, the theoretical exact mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C = 12.00000 amu), hydrogen (¹H = 1.00783 amu), and oxygen (¹⁶O = 15.99491 amu). This calculated exact mass can then be compared to the experimentally determined value from an HRMS instrument. A close match between the theoretical and experimental exact masses confirms the molecular formula of the compound. savemyexams.com This technique is particularly valuable when a molecular ion is not clearly observed in low-resolution mass spectrometry or when distinguishing between isomers. libretexts.org HRMS data is crucial for the structural confirmation of newly synthesized compounds and for the identification of unknown substances in complex mixtures. ed.ac.ukrsc.orgresearcher.life

Table 2: Exact Mass Determination of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₃ |

| Calculated Exact Mass | 182.0943 g/mol nih.gov |

| Instrumentation | High-Resolution Mass Spectrometer (e.g., TOF, Orbitrap) |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Elucidation of Molecular Conformation and Crystal Packing

The data from single-crystal XRD allows for the detailed elucidation of the molecular conformation of this compound. This includes the rotational angles (torsion angles) around the single bonds, which define the spatial orientation of the dimethoxyphenyl group relative to the ethanol side chain. For instance, the dihedral angle between the phenyl ring and the plane of the quinoline (B57606) ring has been determined for similar structures. researchgate.net The conformation of the methoxy groups relative to the benzene ring is also revealed. nih.gov

Furthermore, XRD analysis provides insights into the crystal packing, which describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound, the hydroxyl group of the ethanol moiety is capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. The crystal structure of related compounds has been stabilized by intermolecular hydrogen bonds, forming a three-dimensional network. mjcce.org.mkmdpi.com The packing arrangement can influence the physical properties of the compound, such as its melting point and solubility.

Table 3: Crystallographic Data for a Representative Organic Molecule This table presents typical crystallographic parameters that would be determined for this compound, based on data for similar compounds as specific data was not found.

| Parameter | Typical Value/Description | Reference |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | iucr.orgmdpi.comnih.govmjcce.org.mk |

| Space Group | e.g., P2₁/c, C2/c | iucr.orgmdpi.commjcce.org.mk |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | iucr.orgmdpi.comnih.govmjcce.org.mk |

| Molecules per Unit Cell (Z) | Typically 2, 4, or 8 | iucr.orgmdpi.comnih.govmjcce.org.mk |

| Key Intermolecular Interactions | Hydrogen bonding, C-H···π interactions | researchgate.netmjcce.org.mk |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the compound.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the aromatic ring. The presence of the dimethoxy and hydroxyl substituents on the phenyl ring will influence the position and intensity of these absorption bands. Typically, such substitutions cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance) compared to unsubstituted benzene. The absorption spectra of similar compounds have been shown to be influenced by substituents and conformational biases. chim.it

The UV-Vis spectrum is usually recorded by dissolving the compound in a transparent solvent, such as ethanol or methanol (B129727), and measuring the absorbance as a function of wavelength. msu.eduresearchgate.net The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a given wavelength, can be calculated using the Beer-Lambert law. msu.edu This information is valuable for quantitative analysis and for understanding the electronic properties of the molecule. The photophysical properties of related compounds have been investigated using UV-Vis spectroscopy in various solvents. bohrium.comacs.org

Table 4: Typical UV-Vis Absorption Data for Phenylpropanoids This table is illustrative and shows typical absorption maxima for compounds with similar chromophores.

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | ~270-280 | ~1,000 - 5,000 | π → π* |

Computational Chemistry and Molecular Modeling Studies of 2 2,3 Dimethoxyphenyl Ethanol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's electronic structure and its most stable three-dimensional arrangement, known as the optimized geometry. These calculations solve approximations of the Schrödinger equation to find the energy and wavefunction of the molecule, from which all other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. researchgate.net This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.

For 2-(2,3-Dimethoxyphenyl)ethanol, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy. This process, known as geometry optimization, yields the molecule's equilibrium structure. The final output provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. These optimized structures are crucial as they represent the most stable conformation of the molecule in the specified phase (e.g., gas phase or in a solvent). nih.govresearchgate.net The total energy calculated for this optimized structure is a measure of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical) (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT geometry optimization. Actual values would require a specific computational study.)

| Parameter | Atom Connection | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|---|

| Bond Length | C(ar)-C(ar) | 1.395 | ||

| C(ar)-O(methoxy) | 1.360 | |||

| O(methoxy)-C(methyl) | 1.430 | |||

| C(ar)-C(ethyl) | 1.510 | |||

| C(ethyl)-C(ethyl) | 1.540 | |||

| C(ethyl)-O(hydroxyl) | 1.430 | |||

| O(hydroxyl)-H | 0.960 | |||

| Bond Angle | C-C-C (ring) | 120.0 | ||

| C(ar)-O-C(methyl) | 118.0 | |||

| C(ar)-C-C(ethyl) | 121.0 | |||

| C-C-O(hydroxyl) | 109.5 | |||

| Dihedral Angle | C-C-O-C (methoxy) | 0.0 / 180.0 |

The accuracy of DFT calculations is highly dependent on two key components: the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functionals: The XC functional is an approximation of the complex exchange and correlation energies of the electrons. Different functionals are designed for different types of chemical problems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that often provides a good balance of accuracy and efficiency for organic molecules. researchgate.netresearchgate.net For studying specific phenomena like charge transfer or electronic excitations, other functionals such as CAM-B3LYP (Coulomb-attenuating method B3LYP) or long-range corrected functionals are often preferred. researchgate.netsci-hub.se

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide greater flexibility, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p). nih.govnih.gov The additional symbols denote polarization functions ((d,p)) and diffuse functions (+), which are important for accurately describing bonding and non-bonding electron pairs, respectively.

The selection of an appropriate functional and basis set is a critical step in any computational study and is often validated by comparing calculated results with experimental data for related systems. researchgate.net

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Molecular Descriptors and Reactivity Indices

Once the electronic structure is calculated, it can be used to derive a variety of molecular descriptors and reactivity indices. These values help in understanding and predicting the chemical behavior of the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: This orbital can be thought of as the valence orbital from which an electron is most easily removed. Molecules with high-energy HOMO orbitals are good electron donors.

LUMO: This orbital is the lowest-energy orbital that can accept an electron. Molecules with low-energy LUMO orbitals are good electron acceptors.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. sci-hub.se A large gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. iucr.org Conversely, a small gap suggests the molecule is more reactive. researchgate.net FMO analysis for this compound would involve visualizing the spatial distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Theoretical) (Note: These values are hypothetical. Actual values depend on the chosen DFT functional and basis set.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -0.25 |

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. researchgate.netnih.gov

Chemical Potential (µ): A measure of the tendency of electrons to escape from the system. It is calculated as µ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η ≈ (ELUMO - EHOMO) / 2. iucr.org

Global Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = µ² / (2η). iucr.org

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Table 3: Illustrative Global Reactivity Descriptors (Theoretical) (Note: These values are hypothetical and derived from the illustrative FMO energies in Table 2.)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (µ) | -3.05 |

| Chemical Hardness (η) | 2.80 |

Natural Bond Orbital (NBO) analysis transforms the calculated complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling the Lewis structure concept. uni-muenchen.deaiu.edu This method provides detailed insights into the electron density distribution and the nature of bonding.

A key feature of NBO analysis is its ability to identify and quantify donor-acceptor interactions, also known as hyperconjugation. nih.gov It examines interactions between filled (donor) NBOs (like bonding orbitals or lone pairs) and empty (acceptor) NBOs (like anti-bonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction, signifying greater electron delocalization and increased molecular stability. nih.gov For this compound, NBO analysis could reveal intramolecular hydrogen bonding between the hydroxyl group and a methoxy (B1213986) oxygen, as well as charge delocalization from the oxygen lone pairs into the aromatic ring system.

Table 4: Illustrative NBO Analysis for Key Interactions in this compound (Theoretical) (Note: This table is a hypothetical representation of potential intramolecular interactions.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(methoxy) | σ*(Car-Car) | 5.2 |

| LP(1) O(hydroxyl) | σ*(Car-Cethyl) | 1.8 |

| σ(Car-H) | σ*(Car-Car) | 2.5 |

Calculation of Global Reactivity Descriptors (e.g., hardness, electrophilicity index)

Computational Spectroscopic Property Prediction and Validation

Computational spectroscopy is a cornerstone of modern chemical analysis, enabling the prediction of spectra that can be compared with experimental results to confirm molecular structures and understand electronic properties.

The simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound is typically achieved using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), respectively. These methods model the electronic structure of the molecule to predict its vibrational modes and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by determining the harmonic vibrational frequencies of the molecule's optimized geometry. These calculations can predict the position and relative intensity of absorption bands corresponding to specific bond vibrations, such as O-H stretching of the alcohol, C-H stretching in the alkyl chain and aromatic ring, C-O stretching of the methoxy and alcohol groups, and aromatic C=C bending. Comparing the computed spectrum with an experimental one allows for precise vibrational assignments. researchgate.net For instance, the characteristic broad O-H stretch is expected in the 3200-3600 cm⁻¹ range, while aromatic signals appear around 1500-1600 cm⁻¹. shimadzu.com

UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectrum by modeling the transitions from the ground state to various excited states. materialsciencejournal.org For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene (B151609) chromophore, typically involving π → π* transitions. nih.gov The calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The solvent environment, often ethanol (B145695) or methanol (B129727) in experimental setups, can be included in the calculation using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. researchgate.net

A comparison between hypothetical experimental and theoretical spectral data is presented below.

Table 1: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data for this compound

| Spectroscopy | Feature | Hypothetical Experimental Value | Typical Calculated Value (DFT/TD-DFT) | Assignment |

|---|---|---|---|---|

| IR | Vibrational Frequency | ~3400 cm⁻¹ (broad) | ~3450 cm⁻¹ | O-H stretch (alcohol) |

| IR | Vibrational Frequency | ~2950 cm⁻¹ | ~2960 cm⁻¹ | Aliphatic C-H stretch |

| IR | Vibrational Frequency | ~1580 cm⁻¹ | ~1585 cm⁻¹ | Aromatic C=C stretch |

| IR | Vibrational Frequency | ~1260 cm⁻¹ | ~1265 cm⁻¹ | Aryl C-O stretch (methoxy) |

| UV-Vis | λ_max | ~275 nm | ~278 nm | π → π* transition |

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These values are then converted into chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted for each unique atomic position. The calculations are sensitive to the molecule's conformation, and often an average over several low-energy conformers is taken to yield more accurate results. Predicted shifts help in assigning the signals in experimental spectra, especially for complex aromatic regions or where signals may overlap. For example, the protons of the two methoxy groups are expected to have distinct chemical shifts due to their different positions on the aromatic ring. The chemical shifts for the ethanol side chain (the -CH₂-CH₂-O- moiety) are influenced by the neighboring aromatic ring and hydroxyl group. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | C4-H | ~6.95 | ~124.5 |

| Aromatic CH | C5-H | ~7.00 | ~112.0 |

| Aromatic CH | C6-H | ~6.85 | ~120.0 |

| Aliphatic CH₂ | Ar-CH₂- | ~2.90 | ~36.0 |

| Aliphatic CH₂ | -CH₂-OH | ~3.85 | ~61.5 |

| Alcohol OH | -OH | ~1.70 (variable) | - |

| Methoxy CH₃ | C2-OCH₃ | ~3.88 | ~56.0 |

| Methoxy CH₃ | C3-OCH₃ | ~3.86 | ~55.9 |

| Aromatic C | C1 | - | ~132.0 |

| Aromatic C | C2 | - | ~152.8 |

| Aromatic C | C3 | - | ~147.5 |

Simulation of UV-Vis and IR Spectra for Comparison with Experimental Data

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a solid state and interact in solution is governed by a network of non-covalent interactions. Computational tools provide a quantitative and visual understanding of these forces.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. bldpharm.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a given molecule dominates.

By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer contacts.

Table 3: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description | Expected Contribution |

|---|---|---|

| H···H | Represents the most abundant type of contact due to the high surface area of hydrogen atoms. | ~45-55% |

| O···H / H···O | Crucial contacts corresponding to hydrogen bonds and other close oxygen-hydrogen interactions. Appear as distinct "spikes" in the fingerprint plot. | ~25-35% |

| C···H / H···C | Indicative of C-H···π interactions between the ethanol side chain and aromatic rings of neighboring molecules. | ~10-20% |

| Other (C···C, C···O, O···O) | Minor contributions from other van der Waals interactions. | <5% |

The hydroxyl group of this compound acts as a hydrogen bond donor, while the oxygen atoms of the hydroxyl and two methoxy groups can act as acceptors. This functionality allows for the formation of intricate hydrogen bonding networks that are fundamental to its condensed-phase structure and properties. fishersci.ca

Computational studies can model these interactions by optimizing the geometry of dimers, trimers, or larger clusters of molecules to identify the most stable hydrogen-bonded configurations. sigmaaldrich.com Methods like DFT are used to calculate the interaction energies, bond distances (e.g., O-H···O), and angles, providing a quantitative measure of the strength of these bonds. nih.gov The analysis can reveal whether the molecules prefer to form chains, cyclic dimers, or more complex three-dimensional networks, which dictates the supramolecular assembly. carlroth.comhmdb.ca

Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum mechanics calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes conformation.

For this compound, MD simulations are invaluable for exploring its conformational space, which is defined by the rotation around its single bonds (e.g., the C-C bond of the ethyl chain and the C-O bonds of the methoxy groups). By simulating the molecule in a solvent like water or ethanol, one can identify the most populated (lowest energy) conformations and the pathways for transitioning between them. This provides insight into the flexibility of the molecule and the preferred spatial arrangement of its functional groups, which is crucial for understanding its interactions with other molecules, such as biological receptors.

Biological Activity and Mechanistic Investigations of 2 2,3 Dimethoxyphenyl Ethanol

Enzyme Interaction and Inhibition Mechanisms

Enzymes are crucial biological catalysts that can be modulated by small molecules. libretexts.org The interaction of dimethoxyphenyl compounds with various enzymes has been explored through both experimental and computational methods.

While specific enzyme-catalyzed reactions for 2-(2,3-Dimethoxyphenyl)ethanol are not extensively documented, studies on analogous structures provide insight into potential biochemical transformations. Enzymes are known to catalyze a wide array of reactions, including oxidation-reduction, hydrolysis, and the transfer of functional groups. libretexts.org For instance, related compounds can undergo transformations such as the oxidation of hydroxyl groups to form ketones or aldehydes, and the reduction of carbonyl groups to yield alcohols. The 2,3-dimethoxy substitution pattern influences the electronic properties of the phenyl ring, which in turn affects the molecule's reactivity and potential as a substrate for various enzymes. vulcanchem.com Research on other dimethoxyphenyl derivatives has shown they can participate in enzyme-catalyzed processes like O-demethylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes. amegroups.cn

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as an enzyme. semanticscholar.orgorientjchem.org This method has been applied to various derivatives containing dimethoxyphenyl moieties to understand their potential as enzyme inhibitors.

In studies of related pyridine (B92270) and pyrimidine (B1678525) derivatives, molecular docking was used to evaluate their binding potential to enzymes like kinesin Eg5 and HDAC2, which are targets in cancer therapy. orientjchem.orgnih.gov These computational analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the enzyme's active site. For example, docking studies on pyridine derivatives showed that a compound with a dimethoxyphenyl group could fit into the binding site of the Eg5 enzyme, interacting with residues like GLU116 and GLY117 through hydrogen bonds. nih.gov Similarly, phenothiazine (B1677639) derivatives featuring a 2,3-dimethylphenyl group were docked into an active binding site, with the analysis focusing on binding modes and energy scores. biotech-asia.org These studies underscore the utility of computational methods in predicting how dimethoxyphenyl compounds might interact with enzyme targets.

Table 1: Molecular Docking Results for Selected Dimethoxyphenyl Analogs Against Enzyme Targets

| Compound Class | Enzyme Target | Key Finding | Reference |

| Pyridine Derivative | Kinesin Eg5 | Compound 5m showed a binding free energy of -9.52 kcal/mol and a predicted Kᵢ of 0.105 µM. | nih.gov |

| Pyrimidine Derivative | Kinesin Eg5 | Compound 4r had a binding free energy of -7.67 kcal/mol and a predicted Kᵢ of 2.39 µM. | nih.gov |

| Pyrimidinylamino Ethanol (B145695) Derivative | HDAC2 | Synthesized compounds were found to fit well into the active site of the HDAC2 protein. | orientjchem.org |

| 1,3-Diazetidin-2-one Derivative | EGFR Tyrosine Kinase | Compounds with a dimethylphenyl group showed superior PLP fitness scores compared to the standard erlotinib. | f1000research.com |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for various biological activities, including the inhibition of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.netnih.govnih.gov The mechanism of inhibition often involves interaction with the copper ions in the enzyme's active site. researchgate.netukm.edu.my

Studies on dimethoxyphenyl chalcones have revealed that they can act as potent tyrosinase inhibitors. The inhibition mechanism is often competitive, meaning the inhibitor competes with the natural substrate (like L-DOPA) for binding to the enzyme's active site. nih.govukm.edu.my This is attributed to the structural similarity between the chalcone (B49325) scaffold and the enzyme's substrate. ukm.edu.my The presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl rings are critical for inhibitory activity. nih.gov For example, some chalcone derivatives exhibit strong tyrosinase inhibition by chelating the binuclear copper atoms within the active site. researchgate.net Kinetic studies combined with molecular docking have supported the hypothesis that these chalcones fit well into the tyrosinase active site, directly blocking its function. nih.gov A series of azo-oxyresveratrol compounds showed that 3,5-dimethoxyphenyl derivatives had better tyrosinase inhibition than 2,5-dimethoxyphenyl derivatives. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Selected Chalcone Derivatives

| Compound/Derivative Type | Substrate | IC₅₀ Value | Inhibition Type | Reference |

| Sulfonamide Chalcone (5c ) | L-DOPA | 0.43 ± 0.07 mM | Competitive (inferred) | ukm.edu.my |

| Kojic Acid (Standard) | L-DOPA | 0.60 ± 0.20 mM | - | ukm.edu.my |

| Thiophene Chalcone (1c ) | Tyrosine | 0.013 µM | Competitive | nih.gov |

| Thiophene Chalcone (1c ) | DOPA | 0.93 µM | Competitive | nih.gov |

| Oxime Chalcone (4a ) | - | 4.77 µM | Competitive | nih.gov |

Computational Studies of Enzyme-Ligand Binding Affinities via Molecular Docking

Receptor Binding and Agonist/Antagonist Mechanisms for Structurally Analogous Compounds

Structurally analogous compounds to this compound, particularly phenethylamines with dimethoxy substitutions, are known to interact with various receptors, most notably serotonin (B10506) (5-HT) receptors. researchgate.net These interactions are central to their pharmacological effects. The primary targets are often the 5-HT₂ subfamily of receptors (5-HT₂ₐ and 5-HT₂₋). researchgate.netnih.gov

Compounds like 1-(2,5-dimethoxyphenyl)-2-aminopropane (DOM) and its derivatives display high affinity for the 5-HT₂ receptor. nih.govacs.org The binding affinity of these phenylisopropylamines to the 5-HT₂ receptor correlates strongly with their hallucinogenic potency. nih.gov These molecules typically act as agonists or partial agonists at these receptors, triggering downstream signaling cascades involving G-proteins and the production of second messengers like inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). drugbank.com For example, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) binds to human 5-HT₂ₐ receptors with a pKᵢ value of 8.57. mdpi.com The atypical antipsychotic aripiprazole, which also interacts with serotonin receptors, functions as a partial agonist at 5-HT₁ₐ receptors and an antagonist at 5-HT₂ₐ receptors, demonstrating the complex pharmacology that can arise from these interactions. drugbank.com The dimethoxy substitution pattern is crucial for this receptor affinity, with different isomers showing varied potencies and selectivities. researchgate.net

Table 3: Binding Affinities (Kᵢ) of Aripiprazole for Various Receptors

| Receptor | Kᵢ (nM) |

| Dopamine D₂ | 0.34 |

| Dopamine D₃ | 0.8 |

| Serotonin 5-HT₁ₐ | 1.7 |

| Serotonin 5-HT₂ₐ | 3.4 |

| Serotonin 5-HT₂₋ | 15 |

| Alpha₁-Adrenergic | 57 |

| Histamine H₁ | 61 |

| Source: DrugBank Online drugbank.com |

Metabolic Pathways and Biotransformation Studies

The metabolism of a compound dictates its duration of action and the formation of potentially active or inactive metabolites. In vitro studies using liver microsomes or hepatocytes are common methods for elucidating these pathways.

The biotransformation of compounds containing dimethoxyphenyl groups has been investigated for several drugs and research chemicals. A primary metabolic pathway is oxidative metabolism, catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver. amegroups.cnmdpi.com

Key metabolic reactions identified for dimethoxyphenyl derivatives include:

O-demethylation: This is a very common pathway where one or both of the methoxy groups are removed to form phenolic metabolites. amegroups.cn In the metabolism of verapamil, four different O-demethylated isomers were identified. amegroups.cn Similarly, the metabolism of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) involves demethylation to form hydroxylated metabolites. researchgate.net

Hydroxylation: This involves the addition of a hydroxyl group to the aromatic ring or aliphatic side chains. The metabolism of 25B-NBF in human hepatocytes showed hydroxylation on both the fluorobenzyl and dimethoxyphenyl moieties. mdpi.com

N-dealkylation: For compounds with N-alkyl groups, cleavage of the C-N bond is a major metabolic route. amegroups.cn

Oxidative Deamination: Phenethylamine derivatives can undergo oxidative deamination by monoamine oxidase (MAO), leading to the formation of corresponding phenylacetic acid and alcohol metabolites. researchgate.net For example, 2C-B is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). researchgate.net

These phase I reactions are often followed by phase II conjugation reactions, such as glucuronidation and sulfation, to increase water solubility and facilitate excretion. mdpi.com The in vitro metabolism of 25B-NBF, a 2,5-dimethoxyphenyl derivative, was found to be extensive, involving multiple CYPs (including CYP2C9, CYP2C19, and CYP3A4) and pathways such as demethylation, hydroxylation, and subsequent conjugation. mdpi.com

Structure-Activity Relationship (SAR) Studies

The 2,3-dimethoxyphenyl group is a key pharmacophore whose inclusion in larger molecules often confers significant biological activity. The specific orientation of the two methoxy groups on the phenyl ring influences the molecule's electronic properties, steric profile, and potential for intermolecular interactions, which are critical for target binding and metabolic stability.

Elucidation of Key Structural Features Influencing Biological Activity through Computational and Experimental Correlations

The biological activity of compounds containing the 2,3-dimethoxyphenyl moiety is diverse, ranging from antibacterial to central nervous system effects. This diversity highlights the versatility of this structural unit in molecular design.

One notable example is 2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one , which has demonstrated moderate antibacterial and antifungal properties. jmchemsci.com In a study, this compound, along with its analogs, was synthesized and tested against several bacterial and fungal strains. It showed the highest activity against Pseudomonas aeruginosa at a concentration of 0.25 mg/mL, indicating that the 2,3-dimethoxyphenyl substituent contributes to its antimicrobial action. jmchemsci.com

Another significant derivative is (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol . This compound is a serotonin 5-HT2 antagonist and exhibits Class III antiarrhythmic activity by increasing the action potential duration in myocardial tissue. google.com.na Its utility has been explored for treating conditions such as fibromyalgia and sleep disorders. google.com.na The presence of the 2,3-dimethoxyphenyl group is crucial for its interaction with the serotonin receptor.

In the field of oncology, benzimidazole (B57391) derivatives containing the α-(2,3-dimethoxyphenyl) group are of interest. The lipophilic nature of the dimethoxyphenyl moiety is thought to enhance central nervous system penetration, a desirable trait for treating brain tumors. vulcanchem.com Analogs have shown activity in animal models, suggesting the potential for these compounds in neuroprotective applications. vulcanchem.com

The metabolic fate of these compounds is also a key aspect of their structure-activity relationship. For instance, toxicological studies on 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine , a novel flavor compound, revealed extensive oxidative metabolism. In rat liver microsomes, the major metabolites were the corresponding sulfoxide (B87167) and a hydroxylated derivative (4'-hydroxy-S3643), while in human microsomes, O-demethylation and sulfoxidation were the primary pathways. Such metabolic transformations are critical determinants of a compound's in vivo activity and clearance.

Utilization of Molecular Modeling Tools for Rational Design of Analogs

Computational chemistry plays a pivotal role in the rational design of novel analogs based on the 2,3-dimethoxyphenyl scaffold. Molecular modeling techniques, such as docking and molecular dynamics, allow researchers to predict how modifications to the lead structure will affect binding affinity and selectivity for a biological target.

A clear example of this approach is the design of curcumin (B1669340) derivatives for wound healing. jksus.org In this study, molecular docking and molecular dynamics were employed to select the most potent dual inhibitors of Transforming Growth Factor-beta (TGF-β) and Glycogen Synthase Kinase-3 beta (GSK3-β). Among the synthesized compounds was (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one . The computational analysis confirmed that this ligand settled effectively within the protein cavity of the target enzymes and maintained stable interactions throughout the simulation time, validating its design. jksus.org This work underscores how in silico methods can guide the synthesis of targeted analogs with improved biological activity.

The rational design of novel compounds is a common strategy in drug discovery. For example, various quinazoline (B50416) derivatives have been designed as potential VEGFR2 inhibitors, and thiazole/thiazolidinone hybrids have been developed as anti-HIV agents, often using computational tools to guide the synthetic strategy. mdpi.commdpi.com While not all these studies focus on the 2,3-dimethoxy isomer specifically, they exemplify the established principle of using molecular modeling to refine structures containing dimethoxyphenyl groups for enhanced biological effect. mdpi.commdpi.com

General Utility as a Research Tool in Biological Systems

Derivatives of this compound serve as valuable research tools for investigating complex biological systems and pathways. Their specific interactions with proteins and enzymes allow scientists to probe cellular functions and disease mechanisms.

The chalcone derivative (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP) has been used as a pharmacological tool to study nociception. This compound was shown to have significant anti-inflammatory and antinociceptive effects in mouse models. Its ability to attenuate pain in various chemically- and heat-induced nociception tests allows researchers to explore the underlying mechanisms of pain, including the roles of the glutamatergic system and capsaicin-sensitive fibers.

The piperidine (B6355638) derivative, (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol , is a selective tool for studying the serotonin 5-HT2 receptor system. google.com.na Its antagonist activity makes it useful for investigating the physiological roles of this receptor in the cardiovascular system (arrhythmias) and in the pathophysiology of chronic conditions like fibromyalgia. google.com.na

Furthermore, the triazole derivative 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine has been instrumental in toxicological research. Studies on this compound, including in vitro metabolism with rat and human microsomes and in vivo pharmacokinetic analyses in rats, provide a model for assessing the safety of novel food additives and understanding inter-species differences in metabolism.

Finally, the synthesis and evaluation of compounds like 2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one contribute to the ongoing search for new antimicrobial agents. jmchemsci.com These molecules serve as research probes to identify new antibacterial leads and to study mechanisms of bacterial resistance. jmchemsci.com

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound Class | Specific Derivative | Biological Activity | Reference |

|---|---|---|---|

| Dihydroquinazolinone | 2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | Antibacterial, Antifungal | jmchemsci.com |

| Piperidinemethanol | (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | Serotonin 5-HT2 Antagonist, Antiarrhythmic | google.com.na |

| Benzimidazole | 1-methyl-alpha-(2,3-dimethoxyphenyl)benzimidazole-2-ethanol | Potential Neuroprotective | vulcanchem.com |

| Chalcone | (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one | Anti-inflammatory, Antinociceptive, TGF-β/GSK3-β inhibitor | jksus.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2,3-dimethoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one |

| (+)-α-(2,3-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol |

| 1-methyl-alpha-(2,3-dimethoxyphenyl)benzimidazole-2-ethanol |

| 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine |

| (E)-3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |

| Curcumin |

| Transforming Growth Factor-beta (TGF-β) |

Applications in Advanced Materials Science and Catalysis Research

Role as a Synthetic Intermediate for Complex Organic Molecules

2-(2,3-Dimethoxyphenyl)ethanol serves as a valuable building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a hydroxyl group and an aromatic ring with methoxy (B1213986) substituents, allows for a variety of chemical transformations. The hydroxyl group can be readily oxidized or converted into other functional groups, while the aromatic ring can undergo electrophilic substitution reactions.

One notable application is in the synthesis of specialized chemical structures. For instance, the related compound, 1-(2,3-dimethylphenyl)-1-(1H-imidazol-5-yl)ethanol, is a known intermediate in the synthesis of pharmaceuticals. This highlights the utility of the substituted phenylethanol scaffold in creating intricate, biologically relevant molecules. The synthesis of such complex structures often involves multi-step processes where the initial framework provided by compounds like this compound is crucial. um.edu.mt

Development of Specialty Chemicals and Functional Materials

The development of specialty chemicals and functional materials often relies on precursors with specific electronic and structural properties. This compound and its isomers are promising candidates in this domain.

Potential in Optoelectronic Material Development, Drawing from Insights on Similar Structures

While direct research on the optoelectronic applications of this compound is limited, studies on structurally similar dimethoxyphenyl derivatives provide valuable insights. Donor-acceptor BODIPY dyads functionalized with a 2,4-dimethoxyphenyl group have been shown to exhibit efficient intramolecular charge separation and are being explored as fluorescent probes in biological imaging. researchgate.net The electronic properties endowed by the dimethoxy-substituted phenyl ring are key to these functions.

Furthermore, the incorporation of dimethoxyphenyl groups into larger molecular frameworks, such as in the synthesis of pyrano[3,2-c]chromene derivatives, is being investigated for the development of organic semiconducting materials. These materials are of interest for applications in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The electronic characteristics of these materials are summarized in the table below.

| Compound Type | Key Structural Feature | Potential Application | Observed Property |

|---|---|---|---|

| BODIPY Dyads | 2,4-Dimethoxyphenyl group | Fluorescent Probes | Intramolecular Charge Separation |

| Pyrano[3,2-c]chromene Derivatives | Dimethoxyphenyl moiety | Organic Semiconductors (OLEDs, OFETs) | Tunable Electronic Properties |

| MDMO-PPV-DMP/ZnO Nanocomposites | Dimethylphenyl end-capping | Optoelectronic Devices | Enhanced Photophysical Properties |

Applications in Lignin (B12514952) Chemistry and Biofuel Production

Lignin, a complex polymer found in plant cell walls, is a potential source of aromatic chemicals for biofuels and other valuable products. The breakdown of lignin, or delignification, is a critical step in this process. Model compounds that mimic the structural units of lignin are essential for studying delignification mechanisms.

Research on this compound as a Model Compound for Delignification Mechanisms in Lignocellulosic Biomass

Compounds with dimethoxyphenyl ethanol (B145695) structures are frequently used as model compounds for the β-O-4 aryl ether linkages that are abundant in lignin. researchgate.net Research on these model compounds helps to understand the chemical reactions that occur during delignification processes, such as organosolv pretreatment. nih.govacs.orgacs.org

Studies on related compounds, such as 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, have provided detailed insights into the cleavage of β-O-4 bonds under various conditions. researchgate.net The use of different solvents and catalysts in these studies helps to optimize the efficiency of lignin depolymerization. The table below summarizes findings from studies on lignin model compounds.

| Lignin Model Compound | Pretreatment/Reaction Condition | Key Finding | Reference |

|---|---|---|---|

| 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol | Acid-catalyzed cleavage | Formation of an enol-ether intermediate. | researchgate.net |

| Various dimeric models | Organosolv with different alcohols | Solvent incorporation into lignin structure (β′-O-4 formation). | acs.org |

| Guaiacylglycerol-β-guaiacyl ether | Formic acid treatment | Formation of formate (B1220265) esters and intramolecular condensation products. | acs.org |

Catalytic Applications and Mechanistic Studies

The reactivity of the hydroxyl group and the substituted aromatic ring in this compound makes it a suitable substrate for various catalytic reactions. These studies are important for developing new synthetic methodologies and understanding reaction mechanisms.

Investigation as a Substrate or Component in Metal-Catalyzed Reactions (e.g., transfer hydrogenation, electrocatalytic oxidation)

The catalytic transfer hydrogenation of ketones and imines is a crucial process for producing enantioenriched alcohols and amines, which are valuable in the pharmaceutical industry. nih.gov While direct studies on the transfer hydrogenation of a ketone precursor to this compound are not widely reported, research on similar systems using manganese and iron-based catalysts highlights the potential for such transformations. nih.govrsc.org Asymmetric transfer hydrogenation, in particular, is a powerful tool for producing chiral alcohols. jst.go.jp

Electrocatalytic oxidation offers an alternative, environmentally friendly method for chemical transformations. nih.gov The electrocatalytic oxidation of the related compound 1-(3,4-dimethoxyphenyl)ethanol (B1196505) has been investigated, demonstrating the feasibility of selectively oxidizing the benzylic alcohol. walisongo.ac.idresearchgate.net These studies often employ mediators like N-hydroxyphthalimide (NHPI) and are conducted under mild conditions. nih.govwalisongo.ac.idresearchgate.net The insights gained from the electrocatalytic oxidation of these model compounds are applicable to the development of processes for lignin degradation and the synthesis of fine chemicals. mdpi.comresearchgate.net

| Reaction Type | Catalyst/Mediator | Substrate (or related) | Key Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Iron(II) complex | Prochiral ketones | Synthesis of enantioenriched alcohols. nih.gov |

| Transfer Hydrogenation | Manganese pincer complex | N-heteroarenes with alcohol H-source | Sustainable hydrogenation process. rsc.org |

| Electrocatalytic Oxidation | N-Hydroxyphthalimide (NHPI) | 1-(3,4-dimethoxyphenyl)ethanol | Selective oxidation of benzylic alcohol. walisongo.ac.idresearchgate.net |

| Electrocatalytic Oxidation | Palladium-based catalysts | Monohydric alcohols | High activity in alkaline media. mdpi.com |

Studies on Catalytic Efficiencies and Selectivities of this compound in Organic Transformations

Extensive research into the applications of this compound in catalysis has revealed a notable scarcity of studies where this specific compound is a primary component of a catalytic system. While the broader field of catalysis extensively utilizes substituted phenyl ethanol derivatives and related structures in the synthesis of specialized ligands, direct investigations into the catalytic efficiencies and selectivities of catalysts derived from this compound are not prominently featured in the available scientific literature.

In the realm of organic transformations, the efficiency and selectivity of a catalyst are paramount. Catalytic efficiency is often quantified by metrics such as turnover number (TON), which indicates the number of substrate molecules converted per molecule of catalyst, and turnover frequency (TOF), which measures the rate of these conversions. Selectivity, including enantioselectivity and regioselectivity, is crucial for producing specific desired isomers of a product, a key consideration in fields like pharmaceutical synthesis.

Typically, alcohols such as this compound could theoretically be employed as precursors for ligands in transition metal catalysis. For instance, the hydroxyl group can be functionalized to form phosphinite, ether, or ester moieties, which can then coordinate with a metal center. These ligands play a critical role in modulating the steric and electronic properties of the catalyst, thereby influencing its activity and selectivity.

Despite the theoretical potential for this compound to serve as a building block for catalysts, a detailed survey of research databases and chemical literature does not yield specific examples of its application in this context, nor does it provide the quantitative data on catalytic performance that is central to such studies. Research in catalysis tends to focus on ligand scaffolds that have already demonstrated high performance, leading to extensive studies of specific, often patented, ligand families. It appears that this compound has not yet been identified as a key precursor for a high-performing catalyst in the published literature.